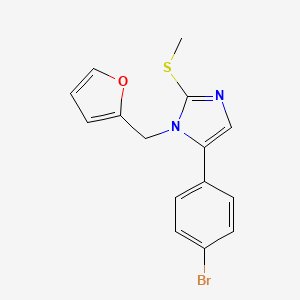

![molecular formula C12H15ClN2O2 B2987344 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 103182-06-5](/img/structure/B2987344.png)

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

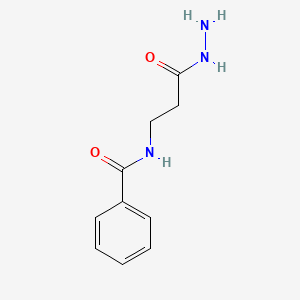

“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid” is a chemical compound that has been studied for its potential biological and pharmaceutical applications . It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various physicochemical and spectral characteristics . The compound has a molecular weight of 254.72 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.72 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Selective H1 Histamine Receptor Antagonist

Cetirizine, a derivative closely related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, acts as a selective H1 histamine receptor antagonist. It's effective in treating urticaria and allergic rhinitis, showcasing the potential of similar compounds in allergy treatment and immune response modulation (Arlette, 1991).

Anticancer Activity

Amide derivatives containing the 1,2,4-triazole and piperazine structures have shown preliminary results indicating anticancer activity. This suggests the potential of this compound derivatives in developing new anticancer agents (Jin, 2014).

Synthesis of Pharmaceutical Intermediates

The compound 1-(2,3-dichlorophenyl)piperazine, a derivative, is a pharmaceutical intermediate synthesized for various pharmacological purposes. Its synthesis process offers insights into the broader chemical applications of related compounds (Quan, 2006).

Antimicrobial Activity

Derivatives have been synthesized and evaluated for their antimicrobial properties. A series involving the piperazine nucleus has shown moderate activity against Bacillus Subtilis and Escherichia Coli, indicating the potential use of these compounds in fighting bacterial infections (Deshmukh et al., 2017).

Novel Synthesis Approaches

Research has focused on the synthesis of enantiomerically pure piperazine-2-acetic acid esters, demonstrating the chemical versatility and potential for creating a diverse range of biologically active compounds. This work lays the groundwork for future pharmaceuticals and library production (Chamakuri et al., 2018).

Antiprotozoal and Antifungal Applications

Complexes involving copper and gold with clotrimazole and ketoconazole indicate potential against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests the applicability of related compounds in developing treatments for tropical diseases (Navarro et al., 2001).

Mechanism of Action

Target of Action

The primary target of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including itching and inflammation .

Mode of Action

Cetirizine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a decrease in symptoms associated with allergies, such as itching and inflammation .

Biochemical Pathways

The action of cetirizine primarily affects the histamine signaling pathway . By blocking the H1 receptor, cetirizine inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain .

Pharmacokinetics

The pharmacokinetics of cetirizine involve its absorption, distribution, metabolism, and excretion (ADME). It has high bioavailability and is metabolized in the liver, with about 14% of the drug undergoing metabolism . The majority of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of cetirizine’s action include a reduction in the symptoms of allergic reactions. By blocking the H1 receptor, cetirizine prevents histamine from causing vasodilation and increased vascular permeability, which are responsible for symptoms such as redness, swelling, and itching .

Action Environment

The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, factors such as the individual’s age, liver function, and renal function can influence the drug’s metabolism and excretion .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that it exhibits high specific affinity for histamine H1 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine signaling pathways.

Cellular Effects

Given its affinity for the histamine H1 receptor , it may influence cell function by modulating histamine signaling pathways. This could potentially impact gene expression and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is not well-defined. Its interaction with the histamine H1 receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor . This could potentially lead to changes in gene expression and enzyme activity.

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBLLGGXYDLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)

![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)

![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)